molecular formula C9H10ClIO B3236488 2-Chloro-1-iodo-4-isopropoxybenzene CAS No. 1369830-17-0

2-Chloro-1-iodo-4-isopropoxybenzene

Cat. No.: B3236488
CAS No.: 1369830-17-0
M. Wt: 296.53 g/mol
InChI Key: ZZTCIXFUVSHWQF-UHFFFAOYSA-N
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Description

2-Chloro-1-iodo-4-isopropoxybenzene: is an organic compound with the molecular formula C9H10ClIO and a molecular weight of 296.54 g/mol . This compound is characterized by the presence of both chlorine and iodine atoms attached to a benzene ring, along with an isopropoxy group. It is commonly used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 2-Chloro-1-iodo-4-isopropoxybenzene typically involves the following steps:

Industrial Production Methods:

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions:

2-Chloro-1-iodo-4-isopropoxybenzene undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 2-Chloro-1-iodo-4-isopropoxybenzene depends on the specific reactions it undergoes. In substitution reactions, the chlorine or iodine atom is replaced by a nucleophile, leading to the formation of new chemical bonds. In coupling reactions, the compound participates in the formation of carbon-carbon bonds through palladium-catalyzed processes .

Comparison with Similar Compounds

  • 2-Chloro-1-iodo-4-methoxybenzene
  • 2-Chloro-1-iodo-4-ethoxybenzene
  • 2-Chloro-1-iodo-4-propoxybenzene

Comparison:

2-Chloro-1-iodo-4-isopropoxybenzene is unique due to the presence of the isopropoxy group, which imparts different steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

2-chloro-1-iodo-4-propan-2-yloxybenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClIO/c1-6(2)12-7-3-4-9(11)8(10)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZTCIXFUVSHWQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CC(=C(C=C1)I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClIO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.53 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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